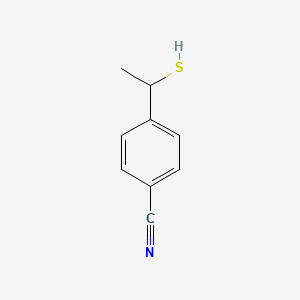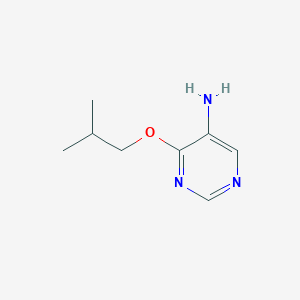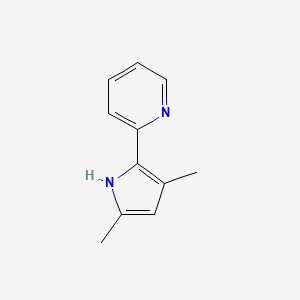
(4-cyclopropylphenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H11ClO2S. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further bonded to a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Cyclopropylphenyl)methanesulfonyl chloride can be synthesized through the reaction of (4-cyclopropylphenyl)methanesulfonic acid with thionyl chloride. The reaction typically involves heating the methanesulfonic acid with thionyl chloride at elevated temperatures to produce the desired sulfonyl chloride compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclopropylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: It can be reduced to (4-cyclopropylphenyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to (4-cyclopropylphenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Conducted under anhydrous conditions with lithium aluminum hydride in an inert solvent like tetrahydrofuran.
Oxidation Reactions: Performed using hydrogen peroxide in an aqueous or organic solvent.
Major Products Formed
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Ester Derivatives: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopropylphenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants
Wirkmechanismus
The mechanism of action of (4-cyclopropylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler analog with a methyl group instead of a cyclopropylphenyl group.
Toluene-4-sulfonyl chloride: Contains a toluene group instead of a cyclopropylphenyl group.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of a cyclopropylphenyl group.
Uniqueness
(4-Cyclopropylphenyl)methanesulfonyl chloride is unique due to the presence of the cyclopropylphenyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it valuable for specific applications in organic synthesis and research.
Eigenschaften
IUPAC Name |
(4-cyclopropylphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXMSQQWIKYWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521474-21-4 |
Source


|
| Record name | (4-cyclopropylphenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine](/img/structure/B6617153.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6617174.png)








![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)


